

# Unveiling the Toxicological Profile of 4-Trehalosamine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Trehalosamine

Cat. No.: B14091508

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## Introduction

**4-Trehalosamine**, a naturally occurring amino sugar analog of trehalose, has garnered interest for its potential applications in various fields, including its role as a biologically stable substitute for trehalose and a precursor for synthesizing novel therapeutic agents. As with any compound intended for potential therapeutic or commercial use, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the currently available toxicological data on **4-Trehalosamine**, presented with clarity and detail to support research and development efforts. While significant data gaps exist in the public domain, this document synthesizes the known information to guide further investigation.

## Acute Toxicity

The primary available data on the acute toxicity of **4-Trehalosamine** is its median lethal dose (LD50) determined in a study involving rats.

Table 1: Acute Toxicity of **4-Trehalosamine**

Species	Route of Administration	LD50 Value	Reference
Rat	Intravenous	1,000 mg/kg	[1]

A study in mice also indicated a lack of toxic effects when **4-Trehalosamine** was administered intravenously at a dose of 625 mg/kg.

## Experimental Protocol: Acute Intravenous Toxicity Study in Rats (Hypothetical Reconstruction)

While the specific, detailed protocol for the cited LD50 study is not publicly available, a standard acute intravenous toxicity study in rats would generally adhere to the following methodology, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

**Objective:** To determine the median lethal dose (LD50) of **4-Trehalosamine** following a single intravenous administration to rats.

### Test System:

- **Species:** Rat (specific strain, e.g., Sprague-Dawley, Wistar)
- **Sex:** Typically, both males and females are used, or a justification is provided for using a single sex.
- **Age/Weight:** Young adult animals, with weight variation within a specified range.
- **Housing:** Housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to standard laboratory chow and water, except for a brief fasting period before dosing.

### Test Substance and Administration:

- **Test Article:** **4-Trehalosamine** (purity to be specified).
- **Vehicle:** A suitable, non-toxic vehicle for intravenous administration (e.g., sterile saline).
- **Route of Administration:** Intravenous injection (e.g., via the tail vein).
- **Dose Levels:** A range of graded doses, including a control group receiving the vehicle alone. The dose levels would be selected based on preliminary range-finding studies to bracket the

expected LD50.

#### Procedure:

- **Acclimation:** Animals are acclimated to the laboratory conditions for a specified period before the study begins.
- **Fasting:** Animals are fasted for a short period (e.g., overnight) before dosing.
- **Dosing:** A single intravenous dose of **4-Trehalosamine** or vehicle is administered to each animal.
- **Observation:** Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (typically 14 days). Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- **Body Weight:** Individual animal weights are recorded before dosing and at regular intervals throughout the study.
- **Necropsy:** All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy.

#### Data Analysis:

- The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

## Other Toxicological Endpoints

Based on the available information, there is a significant lack of publicly accessible data on other critical toxicological endpoints for **4-Trehalosamine**.

- **Irritation and Sensitization:** A Safety Data Sheet for **4-Trehalosamine** states that it has no irritant effect on the skin or eyes and that no sensitizing effects are known.<sup>[1]</sup> However, the underlying experimental data and protocols are not provided.
- **Genotoxicity:** No studies on the genotoxicity (e.g., Ames test for mutagenicity) of **4-Trehalosamine** were identified in the public domain.

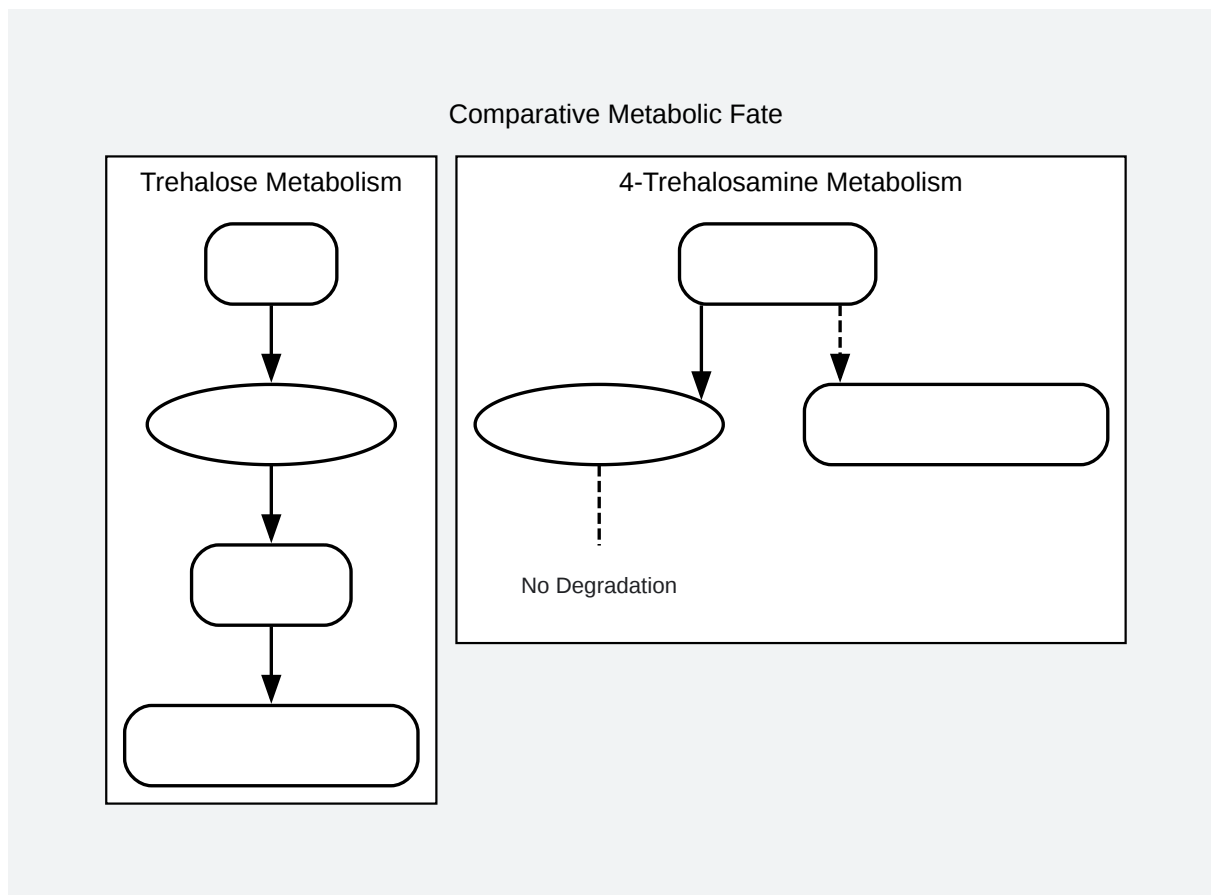
- Reproductive and Developmental Toxicity: There is no available information on the potential effects of **4-Trehalosamine** on reproduction or development.
- Sub-chronic and Chronic Toxicity: No studies on the effects of repeated or long-term exposure to **4-Trehalosamine** were found.
- Carcinogenicity: According to a Safety Data Sheet, **4-Trehalosamine** is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[1] This, however, indicates a lack of data rather than a definitive negative finding from dedicated carcinogenicity studies.

## Metabolism and Pharmacokinetics (ADME)

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of **4-Trehalosamine** is limited. A key piece of information is that **4-trehalosamine** is not degraded by human trehalase.[2] This suggests that, unlike trehalose, it would not be hydrolyzed into glucose in the human body, which has implications for its metabolic fate and potential effects on blood glucose levels.[2] Experiments in mice have confirmed that it is non-toxic and does not raise blood sugar levels.[2]

## Visualizing the Metabolic Difference: Trehalose vs. 4-Trehalosamine

The following diagram illustrates the differential metabolic pathway of trehalose and **4-Trehalosamine** in the presence of human trehalase.

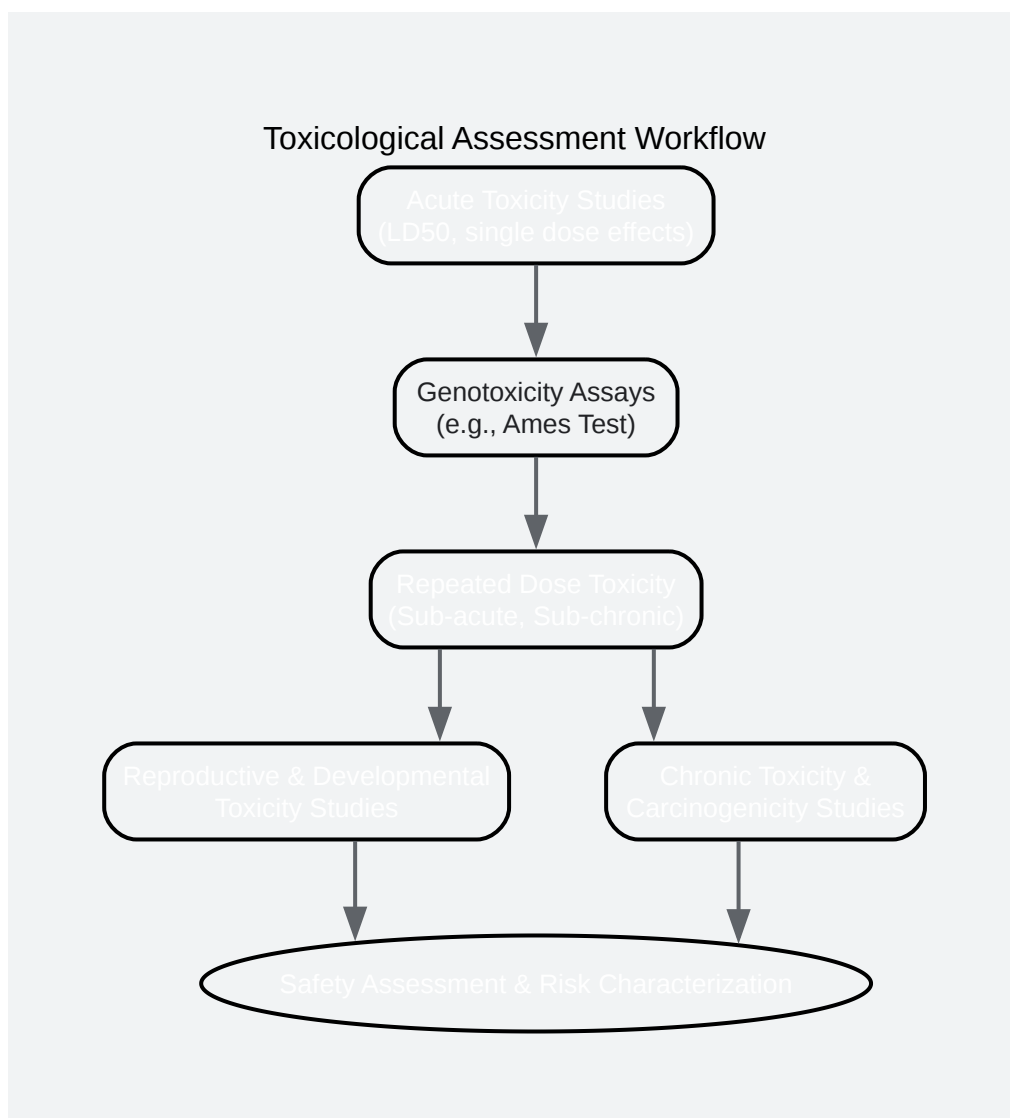


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Caption: Comparative metabolic pathways of Trehalose and **4-Trehalosamine**.

## Logical Workflow for Toxicological Assessment

A logical workflow for a comprehensive toxicological assessment of a novel compound like **4-Trehalosamine** would follow a tiered approach, starting with acute toxicity and progressing to more specialized and long-term studies.



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Caption: A tiered workflow for comprehensive toxicological assessment.

## Discussion and Future Directions

The currently available data suggests that **4-Trehalosamine** has a low order of acute toxicity. The intravenous LD50 in rats is relatively high, and it appears to be non-toxic in mice at the tested dose.[1] Its stability against human trehalase is a significant feature, suggesting a different metabolic profile than trehalose and a lower likelihood of impacting blood glucose levels.[2]

However, the lack of data on other toxicological endpoints represents a significant knowledge gap. To support the development of **4-Trehalosamine** for any application involving human exposure, a comprehensive toxicological evaluation is essential. Future research should prioritize:

- Genotoxicity testing: An Ames test is a standard initial screen for mutagenic potential.
- Sub-chronic toxicity studies: To understand the effects of repeated exposure.
- Reproductive and developmental toxicity studies: To assess any potential risks to these endpoints.
- Full ADME studies: To fully characterize the absorption, distribution, metabolism, and excretion of **4-Trehalosamine**.

## Conclusion

This technical guide consolidates the current understanding of the toxicological profile of **4-Trehalosamine**. While the existing data on acute toxicity is encouraging, the absence of comprehensive studies on other critical endpoints underscores the need for further rigorous investigation. The information and frameworks provided herein are intended to serve as a valuable resource for researchers and drug development professionals in designing and interpreting future toxicological studies of this promising molecule.

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